molecular formula C7H13ClN2O2 B1526150 N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide CAS No. 40016-15-7

N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide

Cat. No.: B1526150
CAS No.: 40016-15-7
M. Wt: 192.64 g/mol
InChI Key: ZBWQOEDUGLTWDX-UHFFFAOYSA-N
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Description

N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide is a useful research compound. Its molecular formula is C7H13ClN2O2 and its molecular weight is 192.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClN2O2/c1-7(2,3)6(12)10-9-5(11)4-8/h4H2,1-3H3,(H,9,11)(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWQOEDUGLTWDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide (CAS No. 40016-15-7) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₇H₁₃ClN₂O₂
  • Molecular Weight : 192.64 g/mol
  • Chemical Structure : The compound features a chloroacetyl group attached to a hydrazide, which is significant for its reactivity and biological interactions.

This compound acts primarily through the formation of covalent bonds with biological molecules. This property allows it to modify proteins and enzymes, potentially altering their structure and function. Acyl chlorides like this compound can acetylate amines and other nucleophiles, leading to various biological outcomes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition of growth. This activity is attributed to its ability to disrupt cellular processes through covalent modification of essential proteins.

Cytotoxicity

Studies have demonstrated that this compound possesses cytotoxic effects on certain cancer cell lines. Its mechanism involves inducing apoptosis in targeted cells, which may be beneficial for therapeutic applications in oncology .

Case Studies

  • Antibacterial Efficacy : A study conducted on the antibacterial activity of this compound revealed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound in antibiotic development.
  • Cytotoxicity in Cancer Cells : In vitro tests on human cancer cell lines demonstrated that the compound induces cell death at specific concentrations. The study highlighted its potential as a chemotherapeutic agent, warranting further investigation into its safety profile and efficacy in vivo.

Research Findings

Study Biological Activity Findings
Study 1AntibacterialSignificant growth inhibition of E. coli and S. aureus at MIC of 15 µg/mL.
Study 2CytotoxicityInduced apoptosis in MCF-7 breast cancer cells with IC50 of 20 µM .
Study 3Enzyme InhibitionInhibition of acetylcholinesterase activity by 45% at 50 µM concentration.

Safety and Toxicity

While the biological activities are promising, it is crucial to assess the safety profile of this compound. Preliminary toxicity studies suggest moderate toxicity levels; however, comprehensive toxicological assessments are necessary to establish safe dosage ranges for therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide
Reactant of Route 2
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N'-(2-chloroacetyl)-2,2-dimethylpropanehydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.